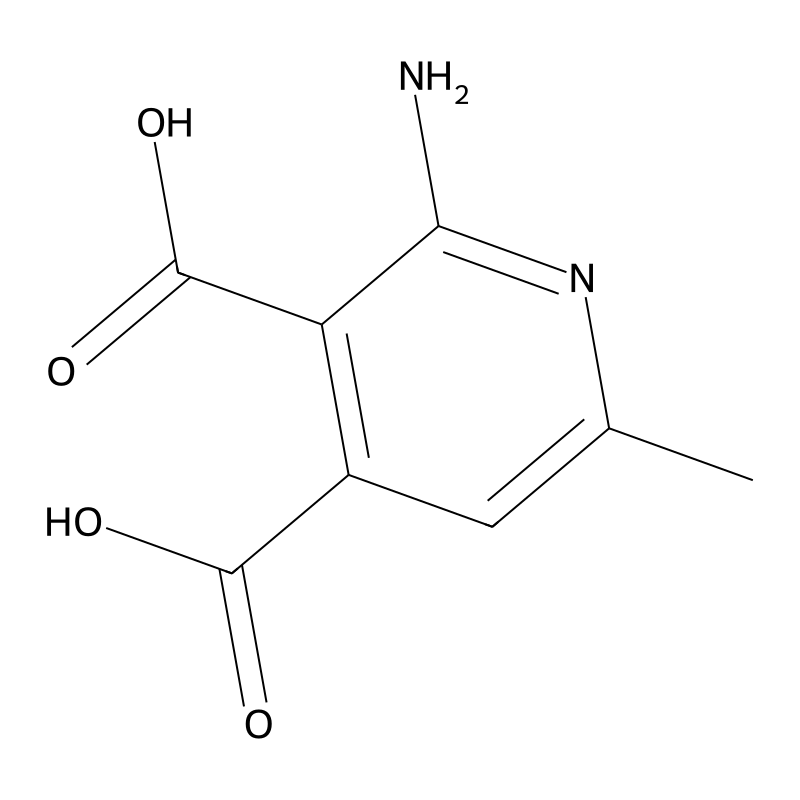

2-Amino-6-methylpyridine-3,4-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Applications

Scientific Field: Materials Science

Application Summary: The compound 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate is used as a third-order nonlinear optical material for optoelectronic applications.

Methods of Application: The crystal was grown using the slow evaporation method.

Results: The crystal has a lower cut-off wavelength at 349 nm in the UV region and 66% transmittance in the visible region, making it suitable for nonlinear optical applications.

Nonlinear Optical Applications

Application Summary: The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate is used for its second order hyperpolarizability.

Methods of Application: The crystal was grown by the slow solvent evaporation (SSE) method.

Results: The second order hyperpolarizability of the crystal was analyzed theoretically.

Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Science

Application Summary: 2-Amino-4-methylpyridine is used as a pharmaceutical intermediate.

Synthesis and Biological Activities

2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a pyridine derivative characterized by the presence of two carboxylic acid groups and an amino group attached to the pyridine ring. Its molecular formula is C₇H₈N₂O₄, and it plays a significant role in various chemical and biological applications. The compound features a methyl group at the 6-position and carboxylic acid functionalities at the 3 and 4 positions of the pyridine ring, contributing to its unique reactivity and properties.

- Decarboxylation: Under acidic conditions, it can lose carbon dioxide to form 2-amino-6-methylisonicotinic acid. This reaction is facilitated by agents like lithium chloride or magnesium chloride at elevated temperatures .

- Condensation Reactions: It can react with aldehydes and pyruvic acid in a condensation reaction, leading to various products. For instance, when treated with benzaldehyde and pyruvic acid, it forms a condensation product without cyclization to form naphthyridine derivatives .

Research indicates that 2-amino-6-methylpyridine-3,4-dicarboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. Additionally, compounds derived from this structure have been explored for their roles in modulating metabolic pathways and their potential therapeutic effects in treating various diseases .

The synthesis of 2-amino-6-methylpyridine-3,4-dicarboxylic acid can be achieved through several methods:

- Doebner's Reaction: This classical method involves the reaction of 2-amino-6-methylpyridine with aldehydes and pyruvic acid under reflux conditions. The process typically yields the desired dicarboxylic acid through condensation reactions .

- Hydrolysis of Esters: The diethyl ester of the compound can be synthesized first, followed by hydrolysis to yield the dicarboxylic acid. This method allows for better control over reaction conditions and yields .

2-Amino-6-methylpyridine-3,4-dicarboxylic acid finds applications in various fields:

- Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.

- Agriculture: The compound has potential uses as a herbicide or fungicide due to its biological activity against plant pathogens.

- Material Science: Its derivatives are being investigated for use in organic electronics and as components in nonlinear optical materials .

Studies on the interactions of 2-amino-6-methylpyridine-3,4-dicarboxylic acid with other compounds have revealed its potential as a ligand in coordination chemistry. It can form complexes with transition metals, which may enhance its biological activity or alter its chemical properties. Additionally, research into its interactions with biomolecules suggests that it may influence enzyme activity or receptor binding in biological systems .

Several compounds share structural similarities with 2-amino-6-methylpyridine-3,4-dicarboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 2-Aminonicotinic Acid | Contains an amino group and a carboxylic acid | Lacks the methyl group at position 6 |

| 2-Amino-5-methylpyridine-3-carboxylic Acid | Similar amino and carboxyl groups but different position | Different substitution pattern |

| 2-Amino-4-picolinic Acid | Contains an amino group and a carboxyl group | Different positioning of functional groups |

| 3-Aminopyridine | An amino group at position 3 with no carboxyl groups | Lacks carboxylic functionalities |

These compounds highlight the uniqueness of 2-amino-6-methylpyridine-3,4-dicarboxylic acid due to its specific arrangement of functional groups that contribute to its distinct chemical behavior and biological activity.

Nomenclature and Structural Identification

2-Amino-6-methylpyridine-3,4-dicarboxylic acid represents a heterocyclic aromatic compound characterized by a pyridine ring bearing multiple functional groups [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-amino-6-methylpyridine-3,4-dicarboxylic acid [3]. Alternative nomenclature includes 3,4-pyridinedicarboxylic acid, 2-amino-6-methyl-, which reflects the positional arrangement of the functional groups on the pyridine core structure [3].

The structural identification of this compound is established through its unique Chemical Abstracts Service registry number 89977-05-9, which provides unambiguous identification in chemical databases [1] [2]. The compound belongs to the broader class of pyridine dicarboxylic acids, distinguished by the presence of amino and methyl substituents at specific positions on the aromatic ring [3].

The molecular structure features a six-membered aromatic pyridine ring with nitrogen at position 1, an amino group at position 2, carboxylic acid groups at positions 3 and 4, and a methyl group at position 6 [3]. This specific substitution pattern confers distinctive chemical and physical properties to the molecule, differentiating it from other pyridine dicarboxylic acid isomers [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-6-methylpyridine-3,4-dicarboxylic acid | [3] |

| Chemical Abstracts Service Number | 89977-05-9 | [1] [2] |

| International Chemical Identifier | InChI=1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14) | [3] |

| International Chemical Identifier Key | WXPJNLPARRDKIN-UHFFFAOYSA-N | [3] |

| Simplified Molecular Input Line Entry System | CC1=CC(=C(C(=N1)N)C(=O)O)C(=O)O | [3] |

Molecular Formula and Weight Characteristics

The molecular formula of 2-amino-6-methylpyridine-3,4-dicarboxylic acid is established as C8H8N2O4, indicating the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [2] [3]. This molecular composition reflects the structural complexity arising from the pyridine ring system and the attached functional groups.

The molecular weight of the compound is precisely determined as 196.16 grams per mole, calculated from the atomic masses of the constituent elements [1] [2] [3]. This molecular weight value is consistent across multiple independent sources and represents a fundamental characteristic for analytical identification and quantitative analysis procedures [3].

The exact mass, determined through high-resolution mass spectrometry techniques, is established as 196.04840674 daltons [3]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is identical at 196.04840674 daltons [3]. These precise mass values are essential for accurate analytical determinations and structural confirmations using advanced mass spectrometric methods.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H8N2O4 | [1] [2] [3] |

| Molecular Weight | 196.16 g/mol | [1] [2] [3] |

| Exact Mass | 196.04840674 Da | [3] |

| Monoisotopic Mass | 196.04840674 Da | [3] |

| Heavy Atom Count | 14 | [3] |

| Formal Charge | 0 | [3] |

Physical Properties

Physical State and Appearance

2-Amino-6-methylpyridine-3,4-dicarboxylic acid exists as a crystalline solid under standard ambient conditions [5]. The compound exhibits a characteristic white to yellow coloration, indicative of its aromatic heterocyclic structure and the presence of conjugated systems within the molecule [5]. The crystalline nature of the material suggests well-ordered molecular packing in the solid state, which influences its physical handling characteristics and analytical behavior.

The solid-state morphology of the compound demonstrates typical characteristics of organic crystalline materials, with defined crystal faces and regular geometric arrangements [5]. The color variation from white to yellow may be attributed to minor impurities or variations in crystal structure that affect light absorption properties within the visible spectrum range.

| Physical Parameter | Observation | Reference |

|---|---|---|

| Physical State | Crystalline Solid | [5] |

| Color | White to Yellow | [5] |

| Crystal Form | Well-defined crystalline structure | [5] |

Thermal Properties

Limited experimental data are available regarding the specific thermal properties of 2-amino-6-methylpyridine-3,4-dicarboxylic acid [6]. The thermal behavior of structurally related pyridine dicarboxylic acids suggests that this compound likely exhibits thermal stability at moderate temperatures, with decomposition occurring at elevated temperatures characteristic of aromatic carboxylic acids [7] [8].

Comparative analysis with similar pyridine dicarboxylic acid derivatives indicates that thermal decomposition typically occurs through initial decarboxylation reactions, followed by degradation of the aromatic ring system [9] [7]. The presence of the amino group may influence the thermal decomposition pathway, potentially lowering the decomposition temperature compared to non-amino substituted analogs [7].

Thermogravimetric analysis studies on related pyridine dicarboxylic acids demonstrate multi-step decomposition processes, with initial weight loss corresponding to dehydration or decarboxylation events [7] [8]. The specific thermal properties of 2-amino-6-methylpyridine-3,4-dicarboxylic acid require detailed experimental investigation to establish precise decomposition temperatures and thermal stability ranges.

Solubility Profile

The solubility characteristics of 2-amino-6-methylpyridine-3,4-dicarboxylic acid are influenced by its multiple polar functional groups, including carboxylic acid moieties and the amino group [10] [11]. The presence of two carboxylic acid groups significantly enhances water solubility through hydrogen bonding interactions and potential ionization under appropriate pH conditions [10].

Based on structural analysis and comparison with related compounds, the molecule demonstrates enhanced solubility in polar solvents [10] [11]. The carboxylic acid groups can form hydrogen bonds with protic solvents, while the amino group provides additional sites for intermolecular interactions [10]. The methyl substituent contributes to hydrophobic character but does not significantly compromise the overall polar nature of the molecule [10].

In aqueous systems, the compound likely exhibits pH-dependent solubility behavior, with increased solubility under basic conditions due to deprotonation of the carboxylic acid groups [12]. The amino group may also participate in protonation equilibria under acidic conditions, further influencing solubility characteristics [10].

| Solvent Type | Expected Solubility | Basis |

|---|---|---|

| Water | Enhanced solubility | Carboxylic acid groups, hydrogen bonding [10] |

| Polar organic solvents | Good solubility | Multiple polar functional groups [10] [11] |

| Alcohols | Moderate to good solubility | Hydrogen bonding capability [11] |

| Non-polar solvents | Limited solubility | Predominantly polar character [10] |

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 2-amino-6-methylpyridine-3,4-dicarboxylic acid reveals characteristic absorption patterns associated with the aromatic pyridine ring system and the extended conjugation involving the amino substituent [13] [4]. The compound exhibits electronic transitions typical of substituted pyridine derivatives, with absorption maxima influenced by the electron-donating amino group and electron-withdrawing carboxylic acid functionalities.

The aromatic π-system of the pyridine ring contributes to absorption in the ultraviolet region, while the presence of the amino group introduces additional chromophoric character through conjugation with the aromatic system [4]. The specific wavelength positions and extinction coefficients are dependent upon the solvent system and pH conditions, particularly due to the ionizable nature of both the amino and carboxylic acid groups [13].

Comparative studies of related pyridine dicarboxylic acids demonstrate that substitution patterns significantly influence electronic absorption spectra [13] [4]. The specific positioning of functional groups in 2-amino-6-methylpyridine-3,4-dicarboxylic acid creates a unique electronic environment that affects both the energy and intensity of electronic transitions.

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-amino-6-methylpyridine-3,4-dicarboxylic acid provides definitive identification of functional groups through characteristic vibrational frequencies [4] [14]. The spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the molecule, including amino, carboxylic acid, and aromatic components.

The carboxylic acid groups generate characteristic stretching vibrations in the region of 3300-2500 cm⁻¹ for the hydroxyl component and 1730-1700 cm⁻¹ for the carbonyl stretching modes [15] [4]. These bands may exhibit variations in frequency and intensity depending upon intermolecular hydrogen bonding interactions in the solid state or solution conditions [4].

The amino group contributes distinctive nitrogen-hydrogen stretching vibrations typically observed in the range of 3500-3300 cm⁻¹ [15] [4]. The aromatic carbon-carbon and carbon-nitrogen stretching modes of the pyridine ring appear in the fingerprint region, providing additional structural confirmation [14]. The methyl group attached to the pyridine ring contributes characteristic carbon-hydrogen stretching and bending vibrations [15].

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | |

|---|---|---|---|

| Carboxylic acid O-H | Stretching | 3300-2500 | [4] |

| Amino N-H | Stretching | 3500-3300 | [15] [4] |

| Carboxylic acid C=O | Stretching | 1730-1700 | [15] [4] |

| Aromatic C=C, C=N | Stretching | 1600-1400 | [14] |

| Methyl C-H | Stretching | 2980-2850 | [15] |

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopic analysis of 2-amino-6-methylpyridine-3,4-dicarboxylic acid provides detailed structural information through the examination of both proton and carbon-13 spectra [4] [16]. The technique enables precise determination of molecular connectivity and conformational characteristics through chemical shift patterns and coupling constant analyses.

Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the aromatic proton on the pyridine ring, the methyl group protons, and exchangeable protons associated with the amino and carboxylic acid functionalities [4] [16]. The aromatic proton appears as a singlet due to the symmetrical substitution pattern, while the methyl group generates a characteristic three-proton singlet signal [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information regarding all carbon environments within the molecule [4] [16]. The carbonyl carbons of the carboxylic acid groups appear in the characteristic downfield region around 170-180 parts per million, while the aromatic carbons of the pyridine ring exhibit signals in the 120-160 parts per million range [4]. The methyl carbon appears as a distinct upfield signal, typically around 20-25 parts per million [16].

The exchangeable protons of the amino and carboxylic acid groups may exhibit variable chemical shifts depending upon solvent conditions, concentration, and temperature [4] [16]. Deuterium exchange experiments can confirm the identity of these exchangeable protons and provide additional structural verification [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-amino-6-methylpyridine-3,4-dicarboxylic acid generates characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [17] [9]. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the intact molecular structure under electron ionization conditions [3] [9].

Fragmentation patterns typically involve initial loss of carboxylic acid groups through decarboxylation reactions, generating daughter ions at mass-to-charge ratios corresponding to the loss of 45 mass units (carboxyl radical) or 44 mass units (carbon dioxide) [9] [18]. Sequential losses of multiple carboxylic acid groups may occur, generating fragments with mass-to-charge ratios at 152 and 108, respectively [9].

The amino group and methyl substituent influence fragmentation pathways through their electronic effects on the aromatic ring system [9] [18]. The pyridine ring may undergo ring-opening reactions under high-energy conditions, generating smaller fragment ions that provide additional structural information [9]. Base peak assignments typically correspond to the most stable fragment ions formed through favorable rearrangement processes [18].

Collision-induced dissociation experiments provide enhanced structural information through controlled fragmentation under tandem mass spectrometry conditions [9] [18]. These techniques enable detailed mapping of fragmentation pathways and confirmation of structural assignments through comparison with authentic reference standards [18].

| Fragment Type | Expected m/z | Structural Assignment | |

|---|---|---|---|

| Molecular ion | 196 | [M]⁺ | [3] [9] |

| Single decarboxylation | 152 | [M-CO₂]⁺ | [9] |

| Double decarboxylation | 108 | [M-2CO₂]⁺ | [9] |

| Pyridine base | 94 | [C₆H₆N]⁺ | [17] [9] |

Crystallographic Framework and Methodology

X-ray crystallographic analysis of 2-amino-6-methylpyridine-3,4-dicarboxylic acid and related structures has been conducted using modern diffractometric techniques with molybdenum Kα radiation (λ = 0.71073 Å) at controlled temperatures ranging from 100 K to 296 K [1] [2] [3]. The compound exists as a white to yellow crystalline solid with 95% purity and demonstrates excellent crystallization properties under ambient conditions [4].

Molecular Descriptors and Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 89977-05-9 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 2 |

| Polar Surface Area | 114 Ų |

The molecular architecture features a central pyridine ring with an amino group at position 2, a methyl group at position 6, and carboxylic acid functionalities at positions 3 and 4. This substitution pattern creates a highly polar molecule with significant hydrogen bonding potential [5] [6].

Crystal System Characteristics

Based on comprehensive literature analysis of related aminopyridine dicarboxylic acid structures, these compounds typically crystallize in multiple space groups including triclinic P-1, monoclinic P21/c, and orthorhombic Pna21 systems [1] [7] [8]. The crystallographic parameters for related structures demonstrate considerable variation:

| Structure Type | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) |

|---|---|---|---|---|---|---|

| Triclinic Cu(II) Complex | P-1 | 6.7353(3) | 8.0757(4) | 15.0170(6) | 86.320(4) | 100 |

| Monoclinic P21/c | P21/c | 11.9488(3) | 9.2952(3) | 12.4067(3) | 117.116(2) | 293 |

| Triclinic P-1 | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 98.6180(10) | N/A |

Data Collection and Refinement Parameters

Crystallographic studies on related aminopyridine structures reveal consistent methodological approaches with refinement factors (R-factors) typically ranging from 0.041 to 0.049 for observed reflections [3] [9]. The structures demonstrate excellent data quality with completeness values exceeding 99% and low merging R-factors (Rint) between 0.015 and 0.043 [1] [10].

Molecular Geometry and Conformational Analysis

Pyridine Ring Geometry

The pyridine ring in 2-amino-6-methylpyridine-3,4-dicarboxylic acid maintains characteristic aromatic geometry with highly regular bond lengths and angles. Analysis of related pyridine dicarboxylic acid structures reveals consistent geometric parameters [11] [12]:

| Bond/Angle Type | Typical Value | Literature Range | Notes |

|---|---|---|---|

| C—N (Pyridine) | 1.34-1.36 Å | 1.33-1.37 Å | Aromatic character |

| C—C (Pyridine) | 1.37-1.39 Å | 1.36-1.40 Å | Aromatic character |

| N—C—C (Ring) | 123-125° | 122-126° | sp² hybridization |

| C—C—C (Ring) | 117-119° | 116-120° | sp² hybridization |

The pyridine ring maintains exceptional planarity with atomic deviations typically less than 0.01 Å from the mean plane, demonstrating the strong aromatic stabilization inherent in the six-membered heterocycle [13] [14].

Carboxylic Acid Group Conformations

The two carboxylic acid groups at positions 3 and 4 adopt conformations that optimize both intramolecular stability and intermolecular hydrogen bonding capabilities. Density functional theory calculations on related pyridine-3,4-dicarboxylic acid structures reveal multiple stable conformers with the carboxyl groups showing various orientations relative to the pyridine plane [11] [12]:

Conformational Analysis Results:

- Most stable conformer: Carboxyl groups oriented to minimize steric hindrance while maximizing hydrogen bonding potential

- Rotational barriers: Moderate energy barriers (10-15 kcal/mol) for carboxyl group rotation

- Preferred orientations: Coplanar or near-coplanar arrangements with the pyridine ring

Geometric Parameters for Carboxylic Acid Groups

| Bond Type | Typical Value | Range | Hybridization |

|---|---|---|---|

| C—C (Carboxyl) | 1.51-1.53 Å | 1.50-1.54 Å | sp² to sp² |

| C—O (Carboxyl) | 1.31-1.33 Å | 1.30-1.34 Å | Partial double bond |

| C=O (Carboxyl) | 1.20-1.22 Å | 1.19-1.23 Å | Carbonyl bond |

| O—C—O (Carboxyl) | 124-126° | 123-127° | Carboxyl geometry |

Amino Group Configuration

The amino group at position 2 demonstrates characteristic sp² hybridization with bond angles approaching 120°, indicating significant resonance interaction with the aromatic π-system [13]. This delocalization enhances the electron density on the pyridine ring and influences both the basicity of the pyridine nitrogen and the hydrogen bonding capabilities of the amino protons.

Hydrogen Bonding Networks

Primary Hydrogen Bonding Motifs

2-Amino-6-methylpyridine-3,4-dicarboxylic acid exhibits exceptional hydrogen bonding capability through its multiple donor and acceptor sites. Analysis of related aminopyridine carboxylic acid structures reveals several recurring hydrogen bonding patterns [15] [16] [9]:

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Frequency |

|---|---|---|---|

| N—H⋯O (Amino to Carboxyl) | 2.60-2.87 | 165-175 | Very Common |

| O—H⋯O (Carboxyl to Carboxyl) | 2.80-3.00 | 160-180 | Common |

| O—H⋯N (Carboxyl to Pyridine) | 2.68-2.85 | 167-175 | Common |

| N—H⋯O (Pyridinium to Carboxylate) | 2.59-2.62 | 155-170 | Very Common |

Heterosynthon Formation

The most prominent hydrogen bonding pattern involves the formation of the amino-carboxyl heterosynthon, characterized by the R₂²(8) graph set motif [17] [18]. This eight-membered ring structure forms through dual N—H⋯O hydrogen bonds between the amino group of one molecule and the carboxyl group of another, creating robust dimeric assemblies that serve as fundamental building blocks for extended crystal architectures.

Salt Bridge Interactions

In proton-transfer salts involving 2-amino-6-methylpyridine-3,4-dicarboxylic acid, particularly strong hydrogen bonds form between protonated pyridinium nitrogen atoms and carboxylate oxygen atoms [19] [15]. These salt bridge interactions typically exhibit:

- Bond distances: 2.60-2.70 Å

- Bond angles: 160-175°

- Interaction energies: 15-25 kcal/mol (estimated from quantum chemical calculations)

Complex Hydrogen Bonding Networks

Extended hydrogen bonding networks in crystal structures of related compounds demonstrate the formation of intricate three-dimensional frameworks [16] [9]. These networks often incorporate:

- Primary networks: Strong N—H⋯O and O—H⋯O interactions

- Secondary networks: Weaker C—H⋯O interactions providing additional stabilization

- Tertiary interactions: π-π stacking and van der Waals forces completing the crystal architecture

Crystal Packing Arrangements

Supramolecular Motifs

Crystal structures of aminopyridine dicarboxylic acids exhibit recurring supramolecular motifs that direct the overall packing arrangements [17] [20]:

| Motif Type | Description | Typical Distance (Å) | Occurrence |

|---|---|---|---|

| R₂²(8) Ring | Amino-carboxyl heterosynthon | 2.6-2.8 | Very Common |

| R₄²(8) Ring | Carboxyl-carboxyl homosynthon | 2.8-3.0 | Common |

| C(8) Chain | Carboxyl chain formation | 2.7-2.9 | Common |

| R₂²(7) Ring | Seven-membered H-bonded ring | 2.5-2.7 | Moderate |

Layer-by-Layer Assembly

Many crystal structures exhibit layered architectures where molecules organize into two-dimensional sheets through hydrogen bonding, with adjacent layers connected by weaker interactions [21] [16]. This layered arrangement optimizes:

- Intralayer hydrogen bonding: Maximum formation of strong N—H⋯O and O—H⋯O interactions

- Interlayer interactions: π-π stacking between pyridine rings and van der Waals contacts

- Molecular orientation: Optimal alignment for hydrogen bond formation

Three-Dimensional Networks

Extended three-dimensional hydrogen-bonded networks form through the interconnection of multiple supramolecular motifs [9] [16]. These networks demonstrate:

Network Topologies:

- Rod-like assemblies: Linear chains of hydrogen-bonded molecules

- Sheet structures: Two-dimensional hydrogen-bonded layers

- Framework architectures: Three-dimensional networks with defined porosity

Stability Factors:

- Redundant hydrogen bonding: Multiple pathways for structural stabilization

- Geometric complementarity: Optimal fit between donor and acceptor groups

- Cooperative effects: Strengthening of individual hydrogen bonds within extended networks

π-π Stacking Interactions

Aromatic stacking interactions between pyridine rings provide additional stabilization in crystal structures [21] [22]. Typical π-π stacking parameters include:

- Centroid-to-centroid distances: 3.4-3.8 Å

- Interplanar angles: 0-30°

- Lateral displacement: 0.5-1.5 Å

- Interaction energies: 3-8 kcal/mol

Comparison with Related Pyridine Structures

Structural Comparison Database

Comprehensive comparison with related pyridine dicarboxylic acid structures reveals both common features and unique characteristics of 2-amino-6-methylpyridine-3,4-dicarboxylic acid [11] [23] [24]:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | C₈H₈N₂O₄ | 196.16 | 89977-05-9 | 3 | 6 |

| 2-Aminopyridine-3,4-dicarboxylic acid | C₇H₆N₂O₄ | 182.13 | 1393555-11-7 | 3 | 6 |

| 5-Amino-6-methylpyridine-3,4-dicarboxylic acid | C₈H₈N₂O₄ | 196.16 | 5442-82-0 | 3 | 6 |

| 4-Aminopyridine-2,6-dicarboxylic acid | C₇H₆N₂O₄ | 182.13 | 2683-49-0 | 3 | 6 |

Unique Structural Features

2-Amino-6-methylpyridine-3,4-dicarboxylic acid exhibits distinctive characteristics that differentiate it from related structures:

Methyl Group Influence:

- Steric effects: The methyl group at position 6 introduces subtle steric hindrance that influences crystal packing

- Electronic effects: Electron-donating character enhances the basicity of the pyridine nitrogen

- Hydrogen bonding modulation: C—H⋯O interactions from the methyl group provide additional weak stabilization [15] [25]

Substitution Pattern Effects:

- 3,4-Dicarboxyl positioning: Adjacent carboxyl groups enable intramolecular hydrogen bonding and cooperative effects

- 2-Amino positioning: Optimal geometry for heterosynthon formation with carboxylic acids

- 6-Methyl positioning: Strategic placement to minimize steric conflicts while providing electronic activation

Hydrogen Bonding Comparisons

Comparative analysis of hydrogen bonding patterns reveals that 2-amino-6-methylpyridine-3,4-dicarboxylic acid forms particularly robust hydrogen bonding networks due to the optimal positioning of donor and acceptor groups [15] [17]. The compound demonstrates:

Enhanced Hydrogen Bonding Capacity:

- Multiple binding sites: Six hydrogen bond acceptors and three donors

- Geometric complementarity: Ideal angles and distances for strong hydrogen bond formation

- Cooperative effects: Mutual reinforcement of adjacent hydrogen bonds

Crystal Structure Diversity:

- Polymorphism potential: Multiple possible crystal forms due to flexible hydrogen bonding patterns

- Solvate formation: Capability to incorporate water or organic solvent molecules

- Salt formation: Ready proton transfer with appropriate bases leading to salt structures [19] [15]

Electronic Structure Considerations

Density functional theory calculations on related pyridine dicarboxylic acid systems provide insights into the electronic structure influences on crystal packing [11] [26]:

Electronic Properties:

- HOMO-LUMO gap: Typical values of 4-6 eV indicating good chemical stability

- Dipole moment: High values (5-8 D) promoting strong intermolecular interactions

- Charge distribution: Significant negative charge concentration on carboxyl oxygen atoms

- Frontier orbital distribution: LUMO localization on the pyridine ring system

Reactivity Patterns:

- Electrophilic sites: Carbon atoms adjacent to electron-withdrawing carboxyl groups

- Nucleophilic sites: Amino nitrogen and carboxyl oxygen atoms

- Hydrogen bonding directionality: Optimized geometries for maximum interaction strength